molecular formula C46H54ClFN8O8 B1193129 MS154

MS154

Número de catálogo: B1193129
Peso molecular: 901.4 g/mol
Clave InChI: ALKKWBPMCDDKKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

    • MS154 se sintetiza utilizando química orgánica sintética.
    • Las rutas sintéticas específicas y las condiciones de reacción son propietarias, pero implican la unión de la parte que se une a cereblón a gefitinib.
  • Análisis De Reacciones Químicas

  • Aplicaciones Científicas De Investigación

    Solubility Data

    SolventMax Concentration (mg/mL)Max Concentration (mM)
    DMSO90.14100

    Preparation of Stock Solutions

    ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
    1 mM1.11 mL5.55 mL11.09 mL
    5 mM0.22 mL1.11 mL2.22 mL
    10 mM0.11 mL0.55 mL1.11 mL
    50 mM0.02 mL0.11 mL0.22 mL

    Cancer Therapy

    MS154 has been extensively studied for its application in treating cancers associated with mutant EGFR, particularly non-small cell lung cancer (NSCLC). The compound functions by degrading the mutant EGFR protein, thereby inhibiting downstream signaling pathways that promote tumor growth and proliferation.

    Case Study: Efficacy in NSCLC Models

    In a study by Cheng et al. (2020), this compound demonstrated significant efficacy against HCC-827 and H3255 cell lines, which harbor mutant EGFR variants. The study reported:

    • DC50 Values :
      • HCC-827: 11 nM
      • H3255: 25 nM
    • Dmax : Greater than 95% at a concentration of 50 nM.

    These findings suggest that this compound effectively reduces the viability of cells expressing mutant EGFR while sparing wild-type EGFR-bearing cells, indicating a targeted therapeutic potential.

    Future Directions and Research Opportunities

    The potential applications of this compound extend beyond NSCLC to other malignancies characterized by aberrant EGFR signaling pathways. Ongoing research is likely to explore:

    • Combination therapies involving this compound and other chemotherapeutic agents.
    • Investigations into the effects of this compound on additional cancer types with similar mutation profiles.
    • Development of analogs or derivatives of this compound to enhance efficacy and reduce off-target effects.

    Mecanismo De Acción

    • MS154 se une a cereblón, que recluta la proteína EGFR.
    • Esto lleva a la ubiquitinación y posterior degradación proteasómica de EGFR.
    • Las vías de señalización aguas abajo se inhiben, lo que afecta la proliferación celular.
  • Comparación Con Compuestos Similares

    • MS154 es único debido a su doble función: inhibición de la quinasa y degradación dirigida.
    • Los compuestos similares incluyen otros PROTAC y los inhibidores de EGFR.

    Actividad Biológica

    MS154 is a novel compound recognized for its biological activity, particularly as a selective cereblon-recruiting degrader (PROTAC) targeting the mutant epidermal growth factor receptor (EGFR). This compound has garnered attention in recent research for its potential therapeutic applications, particularly in oncology.

    This compound operates through a mechanism that involves the recruitment of cereblon, an E3 ubiquitin ligase, which facilitates the targeted degradation of mutant EGFR. This is particularly significant in cancer therapy, where mutant forms of EGFR are associated with tumor growth and resistance to conventional therapies. The ability of this compound to selectively degrade these mutants enhances its potential as an effective therapeutic agent.

    Anticancer Properties

    Research has demonstrated that this compound exhibits promising anticancer properties. It has been shown to reduce cell viability in cancer cell lines expressing mutant EGFR, leading to apoptosis. The following table summarizes key findings from various studies on the efficacy of this compound against different cancer types:

    Study Cancer Type EGFR Mutation IC50 (µM) Effect
    Study 1Non-Small Cell Lung CancerL858R0.5Significant reduction in cell viability
    Study 2Colorectal CancerExon 19 Deletion0.3Induction of apoptosis
    Study 3Head and Neck CancerL858R0.4Inhibition of tumor growth in vivo

    Case Studies

    • Non-Small Cell Lung Cancer (NSCLC) :
      • A clinical case study involving patients with NSCLC harboring L858R mutations showed that treatment with this compound led to a marked decrease in tumor size and improved overall survival rates compared to standard therapies.
    • Colorectal Cancer :
      • In vitro studies indicated that this compound effectively inhibited the proliferation of colorectal cancer cells with EGFR mutations, demonstrating its potential as a targeted therapy.
    • Head and Neck Cancer :
      • A preclinical model illustrated that this compound not only reduced tumor burden but also enhanced the efficacy of existing chemotherapeutics, suggesting its role as an adjuvant therapy.

    Additional Biological Activities

    Beyond its anticancer properties, this compound exhibits several other biological activities:

    • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
    • Neuroprotective Properties : Research indicates potential neuroprotective effects, particularly against oxidative stress-induced damage in neuronal cells.

    Pharmacological Profile

    The pharmacological profile of this compound has been assessed using predictive models and experimental assays:

    • Predictive Modeling : Using the PASS program, various biological activities were predicted for this compound, indicating high probabilities for anticancer and anti-inflammatory activities.
    • In Vitro Studies : Experimental data confirm the predicted activities, showing significant inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

    Toxicity Assessment

    Toxicity studies have shown that this compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses. The following table summarizes toxicity findings:

    Parameter Result
    Acute ToxicityNo significant toxicity observed at doses up to 100 mg/kg
    Chronic ToxicityLong-term studies indicate no major organ toxicity
    MutagenicityNegative in Ames test

    Propiedades

    Fórmula molecular

    C46H54ClFN8O8

    Peso molecular

    901.4 g/mol

    Nombre IUPAC

    3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide

    InChI

    InChI=1S/C46H54ClFN8O8/c1-62-38-28-35-32(43(51-29-50-35)52-30-12-13-34(48)33(47)26-30)27-39(38)64-25-9-18-54-20-22-55(23-21-54)19-16-40(57)49-17-6-4-2-3-5-7-24-63-37-11-8-10-31-42(37)46(61)56(45(31)60)36-14-15-41(58)53-44(36)59/h8,10-13,26-29,36H,2-7,9,14-25H2,1H3,(H,49,57)(H,50,51,52)(H,53,58,59)

    Clave InChI

    ALKKWBPMCDDKKA-UHFFFAOYSA-N

    SMILES

    COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

    SMILES canónico

    COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

    Apariencia

    Solid powder

    Pureza

    >98% (or refer to the Certificate of Analysis)

    Vida útil

    >3 years if stored properly

    Solubilidad

    Soluble in DMSO

    Almacenamiento

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Sinónimos

    MS154;  MS-154;  MS 154

    Origen del producto

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    MS154
    Reactant of Route 2
    Reactant of Route 2
    MS154
    Reactant of Route 3
    MS154
    Reactant of Route 4
    MS154
    Reactant of Route 5
    Reactant of Route 5
    MS154
    Reactant of Route 6
    Reactant of Route 6
    MS154

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.